

Check Availability & Pricing

## PrP (106-126) Induction of Apoptosis in Neurons: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | PrP (106-126) |           |
| Cat. No.:            | B125502       | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms underlying neuronal apoptosis induced by the prion protein fragment **PrP** (106-126). It consolidates key quantitative data, details experimental protocols for studying this neurotoxic peptide, and presents the intricate signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers in the fields of neurodegenerative diseases, prion biology, and therapeutic development.

### Introduction

Prion diseases are a group of fatal neurodegenerative disorders characterized by the conformational conversion of the cellular prion protein (PrPC) into a misfolded, pathogenic isoform (PrPSc). A key player in modeling prion-induced neurotoxicity is the synthetic peptide fragment **PrP (106-126)**. This peptide corresponds to a highly amyloidogenic region of the prion protein and has been shown to recapitulate many of the neurotoxic effects of PrPSc, including the induction of neuronal apoptosis.[1][2] Understanding the precise mechanisms by which **PrP (106-126)** triggers programmed cell death is crucial for the development of effective therapeutic strategies against prion diseases.

This guide summarizes the current understanding of **PrP (106-126)**-mediated neuronal apoptosis, with a focus on the signaling cascades, quantitative effects, and the experimental methodologies used to elucidate these processes.



Check Availability & Pricing

## Quantitative Data on PrP (106-126)-Induced Neuronal Apoptosis

The following tables summarize the quantitative effects of **PrP (106-126)** on various parameters of neuronal apoptosis, compiled from multiple studies. These data provide a comparative overview of the dose- and time-dependent neurotoxicity of this peptide.

Table 2.1: Effect of **PrP (106-126)** on Cell Viability and Apoptosis

| Cell Line       | PrP (106-126)<br>Concentration<br>(μM) | Treatment<br>Duration (h) | Effect                                                                                                      | Reference |
|-----------------|----------------------------------------|---------------------------|-------------------------------------------------------------------------------------------------------------|-----------|
| SH-SY5Y         | 100                                    | 24                        | Significant<br>decrease in cell<br>viability                                                                | [3]       |
| N2a             | 100                                    | 24                        | Cell viability<br>decreased to<br>~60%                                                                      | [4]       |
| N2a             | 10, 100                                | 24                        | 100 μM PrP<br>(106-126)<br>increased<br>TUNEL-positive<br>cells                                             | [5]       |
| Primary Neurons | 20, 40, 80                             | 12                        | Pretreatment with 80 µM troglitazone increased cell viability by 1.70- fold in PrP (106- 126)-treated cells | [2]       |
| SH-SY5Y         | 100                                    | 24                        | Increased LDH release                                                                                       | [3]       |



Table 2.2: PrP (106-126)-Induced Changes in Apoptotic Proteins

| Cell Line | PrP (106-<br>126)<br>Concentrati<br>on (μM) | Treatment<br>Duration (h) | Protein              | Change             | Reference |
|-----------|---------------------------------------------|---------------------------|----------------------|--------------------|-----------|
| SH-SY5Y   | 100                                         | 24                        | Bax                  | Upregulation       | [3]       |
| SH-SY5Y   | 100                                         | 24                        | Bcl-2                | Downregulati<br>on | [3]       |
| N2a       | 100                                         | 24                        | Cleaved<br>Caspase-3 | Increased          | [5]       |
| N2a       | 100                                         | 24                        | Cleaved<br>Caspase-9 | Increased          | [5]       |
| SMB-S15   | N/A                                         | N/A                       | Bax                  | Upregulated        | [6]       |
| SMB-S15   | N/A                                         | N/A                       | Bcl-2                | Downregulate<br>d  | [6]       |

Table 2.3: PrP (106-126)-Induced Mitochondrial Dysfunction and Oxidative Stress



| Cell Line | PrP (106-<br>126)<br>Concentrati<br>on (μΜ) | Treatment<br>Duration (h) | Parameter                              | Effect                               | Reference |
|-----------|---------------------------------------------|---------------------------|----------------------------------------|--------------------------------------|-----------|
| Platelets | 50                                          | 0.33                      | Intracellular<br>ROS                   | Augmented by 200%                    | [7]       |
| N2a       | 100                                         | Not Specified             | Mitochondrial<br>Membrane<br>Potential | Decreased to<br>53.25% of<br>control | [5]       |
| N2a       | 100                                         | Not Specified             | ATP Level                              | Decreased                            | [8]       |
| N2a       | 150                                         | 6                         | Mitochondrial<br>Superoxide            | Increased                            | [9]       |
| N2a       | 150                                         | 6                         | ATP Level                              | Decreased                            | [9]       |

Table 2.4: PrP (106-126)-Induced Changes in Intracellular Calcium

| Cell Line | PrP (106-126)<br>Concentration<br>(μΜ) | Time Point    | Effect on<br>[Ca2+]i                        | Reference |
|-----------|----------------------------------------|---------------|---------------------------------------------|-----------|
| SK-N-SH   | 100                                    | 200 s         | Rapid, transient increase                   | [10]      |
| GH3       | 50                                     | Not Specified | Blockade of K+-<br>induced Ca2+<br>increase | [11]      |

# Signaling Pathways in PrP (106-126)-Induced Neuronal Apoptosis

**PrP (106-126)** initiates a complex network of signaling events that converge on the apoptotic machinery. The primary pathways involve mitochondrial dysfunction, oxidative stress, and dysregulation of calcium homeostasis.



#### The Central Role of Mitochondria

The mitochondrion is a primary target of **PrP (106-126)** neurotoxicity. The peptide can directly interact with mitochondrial membranes, leading to a rapid depolarization of the mitochondrial membrane potential ( $\Delta\Psi$ m).[12] This disruption of  $\Delta\Psi$ m is a critical early event in the apoptotic cascade.

The loss of mitochondrial integrity leads to the release of pro-apoptotic factors from the intermembrane space into the cytosol. A key molecule released is cytochrome c, which, in the cytoplasm, associates with Apaf-1 and pro-caspase-9 to form the apoptosome. This complex activates caspase-9, which in turn activates downstream effector caspases, such as caspase-3, leading to the execution phase of apoptosis.

The balance of pro- and anti-apoptotic proteins of the Bcl-2 family is crucial in regulating mitochondrial outer membrane permeabilization. **PrP (106-126)** has been shown to upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[3][6] The increased Bax/Bcl-2 ratio promotes the formation of pores in the mitochondrial outer membrane, facilitating the release of cytochrome c.



Click to download full resolution via product page

PrP (106-126) Mitochondrial Apoptotic Pathway

### **Oxidative Stress and MAP Kinase Activation**

**PrP (106-126)** induces a state of oxidative stress in neurons, characterized by an overproduction of reactive oxygen species (ROS).[7] This is, in part, mediated by the activation



of NADPH oxidase. The resulting increase in intracellular ROS can damage cellular components, including lipids, proteins, and DNA, and can also act as a signaling molecule to further propagate the apoptotic cascade.

Oxidative stress is closely linked to the activation of mitogen-activated protein kinase (MAPK) signaling pathways. **PrP (106-126)** has been shown to activate several MAPK family members, including ERK1/2, p38, and JNK. While ERK1/2 activation can sometimes be pro-survival, sustained activation is often pro-apoptotic. The activation of p38 and JNK is more consistently associated with apoptotic signaling in response to cellular stress.



Click to download full resolution via product page

PrP (106-126) Oxidative Stress and MAPK Pathway

### **Disruption of Calcium Homeostasis**



**PrP (106-126)** can disrupt intracellular calcium homeostasis, leading to a rapid and transient increase in cytosolic calcium levels.[10] This influx of calcium can occur through the plasma membrane and can also be released from intracellular stores such as the endoplasmic reticulum and mitochondria.

Elevated intracellular calcium can activate a number of downstream effectors that contribute to apoptosis. One such family of proteases is the calpains. While caspase activation is a major route to apoptosis, calpain activation represents an alternative, parallel pathway. In some cellular contexts, the combined inhibition of both caspases and calpains is required to significantly block **PrP** (106-126)-induced apoptosis. Furthermore, sustained high levels of calcium can contribute to mitochondrial permeability transition and the activation of calcium-dependent enzymes that promote cell death.



Click to download full resolution via product page

PrP (106-126) Calcium Dysregulation Pathway

### **Experimental Protocols**

The following section provides detailed methodologies for key experiments used to study **PrP** (106-126)-induced neuronal apoptosis.

### Cell Culture and PrP (106-126) Treatment

- Cell Lines: Human neuroblastoma (SH-SY5Y) or mouse neuroblastoma (N2a) cells are commonly used.
- Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

### Foundational & Exploratory





- PrP (106-126) Preparation: The PrP (106-126) peptide is dissolved in sterile, nuclease-free
  water or PBS to create a stock solution (e.g., 1 mM). To promote aggregation into a
  neurotoxic conformation, the stock solution is often aged by incubation at 37°C for a period
  ranging from 24 hours to one week before being diluted to the final working concentration in
  the cell culture medium.
- Treatment: Cells are seeded in appropriate culture vessels (e.g., 96-well plates for viability assays, larger dishes for protein extraction). Once the cells reach a desired confluency (typically 70-80%), the culture medium is replaced with fresh medium containing the desired concentration of pre-aggregated **PrP** (106-126) or a scrambled control peptide.





Click to download full resolution via product page

General Experimental Workflow



### Annexin V and Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

- Cell Collection: After treatment, collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA.
- Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
- Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 106 cells/mL.
- Staining: To 100  $\mu$ L of the cell suspension, add 5  $\mu$ L of FITC-conjugated Annexin V and 5  $\mu$ L of PI.
- Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
- Analysis: Add 400 μL of 1X binding buffer to each sample and analyze immediately by flow cytometry.
  - Viable cells: Annexin V-negative and PI-negative.
  - Early apoptotic cells: Annexin V-positive and PI-negative.
  - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

### TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

- Cell Fixation: Fix the treated cells (grown on coverslips or in plates) with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
- Permeabilization: Wash the cells with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.



- Labeling: Wash the cells with PBS. Incubate the cells with the TUNEL reaction mixture, containing TdT and a labeled dUTP (e.g., BrdUTP or a fluorescently tagged dUTP), for 60 minutes at 37°C in a humidified chamber.
- Detection (for indirect methods): If using a biotin- or BrdU-labeled dUTP, follow with an incubation with a streptavidin-HRP conjugate or an anti-BrdU antibody, respectively, and then a suitable substrate or secondary antibody.
- Counterstaining: Nuclei can be counterstained with a DNA dye such as DAPI or Hoechst.
- Imaging: Analyze the cells by fluorescence microscopy. TUNEL-positive nuclei will exhibit bright fluorescence.

### **Lactate Dehydrogenase (LDH) Cytotoxicity Assay**

This colorimetric assay measures the release of LDH from cells with damaged plasma membranes.

- Sample Collection: After treatment, carefully collect the cell culture supernatant.
- Assay Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions. This mixture typically contains a substrate for LDH and a tetrazolium salt.
- Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
- Stop Reaction: Add the stop solution provided in the kit.
- Measurement: Measure the absorbance at 490 nm using a microplate reader. The amount of color formation is proportional to the amount of LDH released.
- Controls: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells lysed with a detergent).

### **Western Blotting for Apoptosis-Related Proteins**

Western blotting is used to detect changes in the expression and activation of key apoptotic proteins.



- Cell Lysis: Lyse the treated cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a standard method such as the BCA assay.
- SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
- Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., cleaved caspase-3, Bax, Bcl-2, phospho-JNK) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Analysis: Quantify the band intensities and normalize to a loading control such as β-actin or GAPDH.

### Conclusion

The **PrP** (106-126) peptide is a valuable tool for dissecting the molecular events that lead to neuronal apoptosis in prion diseases. The induction of apoptosis by this peptide is a multifaceted process involving the convergence of several signaling pathways, with the mitochondrion playing a central role. The disruption of mitochondrial function, the generation of oxidative stress, and the dysregulation of calcium homeostasis are key initiating events. This guide provides a consolidated resource of the quantitative data, signaling pathways, and experimental protocols that are essential for researchers working to unravel the complexities of prion-induced neurodegeneration and to develop novel therapeutic interventions. Further



research into the intricate crosstalk between these pathways will undoubtedly reveal new targets for drug development aimed at mitigating neuronal loss in these devastating diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. excli.de [excli.de]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Melatonin regulates mitochondrial dynamics and alleviates neuron damage in prion diseases | Aging [aging-us.com]
- 6. Infection of prions and treatment of PrP106-126 alter the endogenous status of protein 14-3-3 and trigger the mitochondrial apoptosis possibly via activating Bax pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prion protein fragment (106–126) activates NLRP3 inflammasome and promotes platelet-monocyte/neutrophil interactions, potentially contributing to an inflammatory state PMC [pmc.ncbi.nlm.nih.gov]
- 8. Search | Aging [aging-us.com]
- 9. Cardiolipin externalization mediates prion protein (PrP) peptide 106–126-associated mitophagy and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Prion protein fragment 106-126 induces apoptotic cell death and impairment of L-type voltage-sensitive calcium channel activity in the GH3 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Calcineurin Activation by Prion Protein Induces Neurotoxicity via Mitochondrial Reactive Oxygen Species PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [PrP (106-126) Induction of Apoptosis in Neurons: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b125502#prp-106-126-induction-of-apoptosis-in-neurons]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com